![molecular formula C21H22Cl2N4O2 B2614225 1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-phenoxyethanone hydrochloride CAS No. 1185148-72-4](/img/structure/B2614225.png)
1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-phenoxyethanone hydrochloride
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Overview
Description
The compound you mentioned is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals . Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives can be complex and varied, depending on the specific compound and reaction conditions .Scientific Research Applications
Antimicrobial Activities
The compound has been synthesized and evaluated for its antifungal and antibacterial activity . It showed significant inhibition against Aspergillusniger . This suggests that it could be used in the development of new antimicrobial agents.
Green Synthesis
The compound can be synthesized using a green synthesis approach . This involves a 1,3-dipolar cycloaddition (click chemistry) reaction of 1(3-Azidopropyl) 4-(3-chlorophenyl) piperazine with aromatic acetylene in the presence of Cu(I) catalyst in water media . This method is environmentally friendly and yields high amounts of the compound.
Pharmacological Properties
Piperazines, a class of chemical compounds to which this compound belongs, have many important pharmacological properties . They are used in a variety of drugs, suggesting that this compound could also have potential uses in medicine .
Synthesis of Piperazines
The compound can be used in the synthesis of other piperazines . This includes the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Impurity in Pharmaceutical Formulations
The compound is present as an impurity in nefazodone hydrochloride , a pharmaceutical formulation . This suggests that it could be important in the quality control and safety assessment of this drug.
Synthesis of Triazoles
The compound can be used in the synthesis of triazoles . Triazoles are a class of compounds that have a variety of biological properties and are used in a range of applications, from antiallergic and antibacterial agents to anti-HIV drugs .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-2-phenoxyethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2.ClH/c22-17-5-4-6-18(15-17)26-10-9-23-21(26)25-13-11-24(12-14-25)20(27)16-28-19-7-2-1-3-8-19;/h1-10,15H,11-14,16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYNAWXANZUOIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)COC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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